(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine
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Overview
Description
®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine is a chiral amine compound that features a piperidine ring, a phenyl group, and a dimethylated amine. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine can be achieved through several methods, including biocatalytic and chemical approaches. One notable method involves the use of transaminases, which offer an environmentally and economically attractive route for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported to produce the ®-enantiomers with high enantioselectivity and conversion rates .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the asymmetric synthesis process to achieve high yields and purity. The use of biocatalysts, such as transaminases, in large-scale production is favored due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce ketones or other functional groups to alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various complex molecules and pharmaceutical agents.
Biology: The compound is used in studies related to enzyme activity and chiral recognition.
Mechanism of Action
The mechanism of action of ®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are mediated through its binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine: The enantiomer of the compound, which may exhibit different pharmacological properties.
1-Phenylpropan-2-amine derivatives: These compounds share a similar core structure and are used in various therapeutic applications.
Uniqueness
®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the piperidine ring, which imparts distinct pharmacological properties. Its high enantioselectivity and efficiency in synthesis make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,2-dimethyl-N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-18(2,3)15-19-17(16-10-6-4-7-11-16)14-20-12-8-5-9-13-20/h4,6-7,10-11,17,19H,5,8-9,12-15H2,1-3H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWFXOINQANLGF-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(CN1CCCCC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CN[C@@H](CN1CCCCC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428824 |
Source
|
Record name | ST081399 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153837-28-6 |
Source
|
Record name | ST081399 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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